3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

Catalog No.
S13662417
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-o...

Product Name

3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

IUPAC Name

3-amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-5-3-7(5)8(10)6(2)4-9/h5-8,10H,3-4,9H2,1-2H3

InChI Key

UHYOAZPGGHWQCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C(C)CN)O

3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol is an organic compound characterized by its unique structure, which includes an amino group, a secondary alcohol, and a branched cyclopropyl moiety. Its molecular formula is C10H21NOC_{10}H_{21}NO with a molecular weight of 173.29 g/mol. The compound features a propanol backbone with an amino group at the 3-position and a methylcyclopropyl group at the 1-position, contributing to its potential biological activity and chemical reactivity.

Typical of alcohols and amines:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of amides or other derivatives.
  • Dehydration Reactions: Under acidic conditions, the alcohol can be dehydrated to form alkenes.
  • Acylation: The amino group can react with acyl chlorides to form amides.

For example, when treated with di-tert-butyl dicarbonate in methanol, it can be converted into a carbamate derivative, showcasing its versatility in organic synthesis .

Synthesis of 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol can be achieved through several methods:

  • Alkylation of Amino Alcohols: Starting from 3-amino-2-methylpropan-1-ol, alkylation with 2-methylcyclopropyl bromide can yield the desired product.
  • Reductive Amination: Using appropriate aldehydes or ketones followed by reduction with sodium borohydride or lithium aluminum hydride.
  • From Amino Acids: Deriving from amino acids through reductive amination or other transformations.

These methods allow for variations in yield and purity depending on reaction conditions .

3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active molecules.
  • Chemical Research: In studies related to organic synthesis methodologies and reaction mechanisms.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol focus on its binding affinities and effects on biological systems:

  • Receptor Binding Studies: Investigating interactions with neurotransmitter receptors could elucidate its pharmacological profile.
  • Enzyme Inhibition Assays: Testing for inhibition of enzymes involved in metabolic pathways may reveal therapeutic potentials.

Such studies are essential for understanding the compound's mechanism of action and therapeutic relevance.

Several compounds share structural similarities with 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol. These include:

Compound NameStructure FeaturesUnique Aspects
Aminomethyl PropanolContains an amino group and alcoholUsed as a buffer; precursor in drug synthesis
3-Amino-1-(1-methylcycloheptyl)propan-1-olSimilar cycloalkane structurePotentially different biological activity due to cycloheptyl group
2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanolContains a diphenylpropyl moietyDistinct pharmacological properties linked to cardiovascular effects

The uniqueness of 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol lies in its specific cyclopropyl structure combined with an amino alcohol functionality, which may confer distinct biological activities compared to other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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